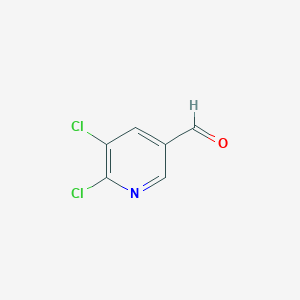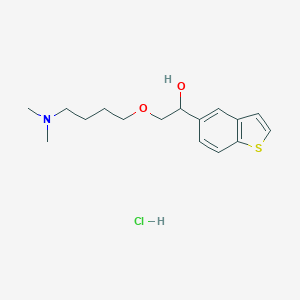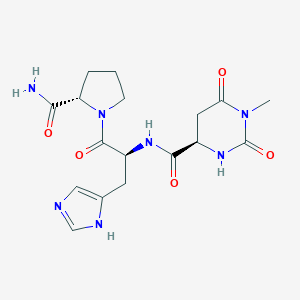
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate, commonly known as Pro-His, is a dipeptide molecule with potential applications in various scientific research fields. It is synthesized through a chemical process and has unique biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Pro-His is not fully understood, but it is believed to work by activating certain signaling pathways in cells. It has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy metabolism. Pro-His has also been shown to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Efectos Bioquímicos Y Fisiológicos
Pro-His has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. It has also been shown to improve glucose tolerance and insulin sensitivity in animal studies. Pro-His has been shown to increase the expression of genes involved in mitochondrial biogenesis and improve mitochondrial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Pro-His has several advantages for lab experiments, including its stability and solubility in water. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of Pro-His is its potential toxicity at high concentrations. It is important to use appropriate safety precautions when handling Pro-His in lab experiments.
Direcciones Futuras
There are several potential future directions for research on Pro-His. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His could also be studied for its potential use in improving mitochondrial function and treating mitochondrial disorders. Additionally, further research could be done to better understand the mechanism of action of Pro-His and its effects on cellular signaling pathways.
Métodos De Síntesis
Pro-His is synthesized through a chemical process involving the reaction of L-histidine and L-proline. The reaction is catalyzed by the enzyme prolyl-tRNA synthetase, which adds the proline amino acid to the tRNA molecule. The resulting molecule is then coupled with L-histidine to form Pro-His. This process is commonly used in the synthesis of dipeptide molecules and is relatively simple and efficient.
Aplicaciones Científicas De Investigación
Pro-His has potential applications in various scientific research fields, including biochemistry, pharmacology, and physiology. It has been studied for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Pro-His has also been studied for its antioxidant and anti-inflammatory properties.
Propiedades
Número CAS |
128111-67-1 |
|---|---|
Nombre del producto |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl)-L-histidyl-, (R)-, hydrate |
Fórmula molecular |
C17H23N7O5 |
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
(4R)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-1-methyl-2,6-dioxo-1,3-diazinane-4-carboxamide |
InChI |
InChI=1S/C17H23N7O5/c1-23-13(25)6-10(22-17(23)29)15(27)21-11(5-9-7-19-8-20-9)16(28)24-4-2-3-12(24)14(18)26/h7-8,10-12H,2-6H2,1H3,(H2,18,26)(H,19,20)(H,21,27)(H,22,29)/t10-,11+,12+/m1/s1 |
Clave InChI |
LQZAIAZUDWIVPM-WOPDTQHZSA-N |
SMILES isomérico |
CN1C(=O)C[C@@H](NC1=O)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N3CCC[C@H]3C(=O)N |
SMILES |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
SMILES canónico |
CN1C(=O)CC(NC1=O)C(=O)NC(CC2=CN=CN2)C(=O)N3CCCC3C(=O)N |
Otros números CAS |
128111-67-1 |
Sinónimos |
L-Prolinamide, N-((hexahydro-1-methyl-2,6-dioxo-4-pyrimidinyl)carbonyl )-L-histidyl-, (R)-, hydrate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



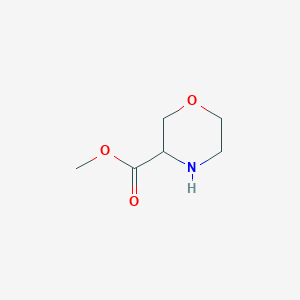
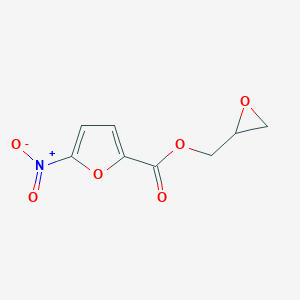
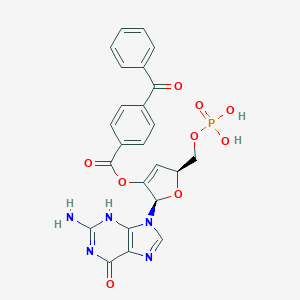
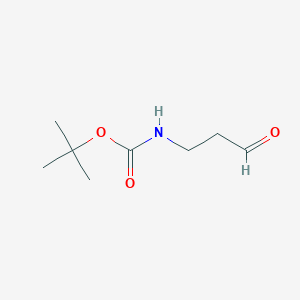
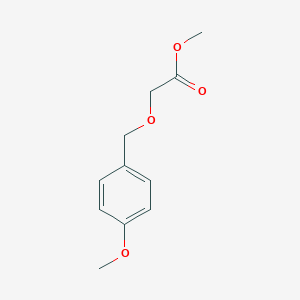
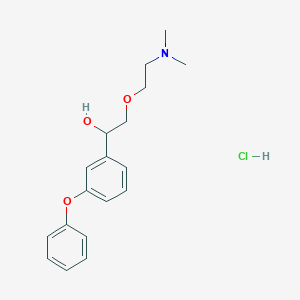
![4H,9H-Dipyrazolo[1,5-A:1',5'-D]pyrazine-4,9-dione](/img/structure/B154007.png)
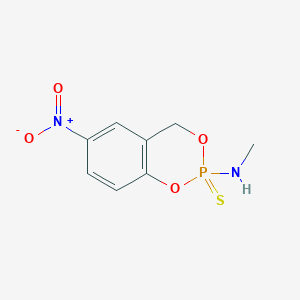
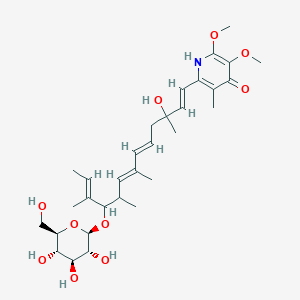
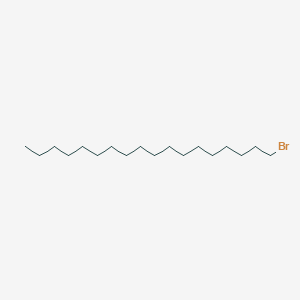
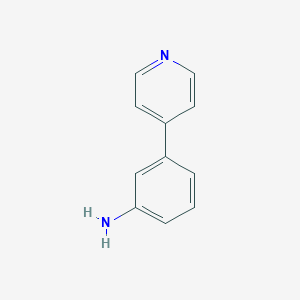
![O(1),O(3)-Bis(carboxymethyl)-O(2),O(4)-dimethyl-p-tert-butylcalix[4]arene](/img/structure/B154022.png)
